molecular formula C8H12N2O3 B15208569 Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15208569
M. Wt: 184.19 g/mol
InChI Key: BYMBAQXYHUMZMY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 4-amino-1-methyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)5-4-10(2)7(11)6(5)9/h3-4,9H2,1-2H3

InChI Key

BYMBAQXYHUMZMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C)N

Origin of Product

United States

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